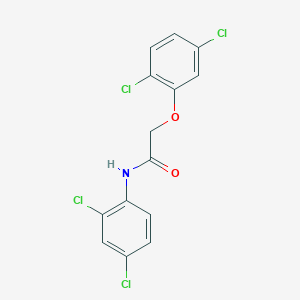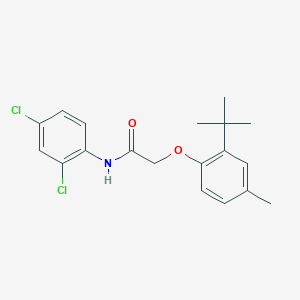![molecular formula C21H16N2O5 B3478204 [4-[(4-Methylphenyl)carbamoyl]phenyl] 2-nitrobenzoate](/img/structure/B3478204.png)
[4-[(4-Methylphenyl)carbamoyl]phenyl] 2-nitrobenzoate
Overview
Description
[4-[(4-Methylphenyl)carbamoyl]phenyl] 2-nitrobenzoate is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(4-Methylphenyl)carbamoyl]phenyl] 2-nitrobenzoate typically involves a multi-step process. One common method includes the reaction of 4-methylphenyl isocyanate with 4-aminophenyl 2-nitrobenzoate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-[(4-Methylphenyl)carbamoyl]phenyl] 2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Sodium borohydride (NaBH4), hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different physical and chemical properties.
Scientific Research Applications
Chemistry
In chemistry, [4-[(4-Methylphenyl)carbamoyl]phenyl] 2-nitrobenzoate is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. It can be used to study enzyme interactions and protein binding due to its unique structure.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [4-[(4-Methylphenyl)carbamoyl]phenyl] 2-nitrobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methoxyphenyl)carbamoyl]phenyl 2-nitrobenzoate
- 4-[(4-Chlorophenyl)carbamoyl]phenyl 2-nitrobenzoate
- 4-[(4-Bromophenyl)carbamoyl]phenyl 2-nitrobenzoate
Uniqueness
What sets [4-[(4-Methylphenyl)carbamoyl]phenyl] 2-nitrobenzoate apart from similar compounds is its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the 4-methyl group on the phenyl ring can affect the compound’s steric and electronic properties, leading to unique behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
[4-[(4-methylphenyl)carbamoyl]phenyl] 2-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c1-14-6-10-16(11-7-14)22-20(24)15-8-12-17(13-9-15)28-21(25)18-4-2-3-5-19(18)23(26)27/h2-13H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWOGUTYOIBBJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-chlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3478134.png)


![4-{[(4-methylphenyl)amino]carbonyl}phenyl 3-chlorobenzoate](/img/structure/B3478164.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 4-bromobenzoate](/img/structure/B3478171.png)
![[4-[(4-Methylphenyl)carbamoyl]phenyl] 2-chlorobenzoate](/img/structure/B3478176.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-bromobenzoate](/img/structure/B3478179.png)
![[4-[(4-Methylphenyl)carbamoyl]phenyl] 3-methoxybenzoate](/img/structure/B3478193.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 3,4,5-triethoxybenzoate](/img/structure/B3478196.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B3478205.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl (4-bromophenoxy)acetate](/img/structure/B3478210.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl (4-propylphenoxy)acetate](/img/structure/B3478216.png)
![[4-[(4-Methylphenyl)carbamoyl]phenyl] 2-(3,4-dimethylphenoxy)acetate](/img/structure/B3478218.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl (3-bromophenoxy)acetate](/img/structure/B3478221.png)
